3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid
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Overview
Description
3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO5S. This compound is characterized by the presence of a chlorosulfonyl group, a hydroxyl group, and a methyl group attached to a benzoic acid core. It is a versatile reagent in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid typically involves the chlorosulfonation of 2-hydroxy-5-methylbenzoic acid. The reaction is carried out by treating 2-hydroxy-5-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C8H8O3} + \text{ClSO3H} \rightarrow \text{C8H7ClO5S} + \text{H2O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid undergoes various types of chemical reactions including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The chlorosulfonyl group can be reduced to form sulfonamides or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate ethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include sulfonamides and sulfides.
Scientific Research Applications
3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chlorosulfonyl)benzoic acid
- Chlorosulfonyl isocyanate
- Chlorosulfonic acid
Uniqueness
3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid is unique due to the presence of both a hydroxyl group and a chlorosulfonyl group on the benzoic acid core. This combination of functional groups provides a unique reactivity profile, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
3-chlorosulfonyl-2-hydroxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-4-2-5(8(11)12)7(10)6(3-4)15(9,13)14/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIVRGPONCBMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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